molecular formula C22H17N3O4 B406897 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B406897
M. Wt: 387.4g/mol
InChI Key: QSQCYSWNMRLWIZ-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoxazole ring, which is a bicyclic structure containing both benzene and oxazole rings. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature . Another approach involves the reaction of 2-aminophenol with BrCN in methanol, followed by quenching with saturated Na2CO3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzoxazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require the presence of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This compound has been shown to exhibit antimicrobial and anticancer activities by inhibiting the growth of bacteria and cancer cells . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4g/mol

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C22H17N3O4/c1-13-7-10-20-18(11-13)24-22(29-20)15-9-8-14(2)17(12-15)23-21(26)16-5-3-4-6-19(16)25(27)28/h3-12H,1-2H3,(H,23,26)

InChI Key

QSQCYSWNMRLWIZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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